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Abstract
This document provides a detailed protocol for the synthesis of dihydro-β-ionol from β-ionone

using the Birch reduction. This reduction method, employing an alkali metal in liquid ammonia

with a proton source, is a classic and effective transformation in organic synthesis. These

application notes are intended for researchers and professionals in the fields of chemistry and

drug development, offering a comprehensive guide to the experimental procedure, including

reaction setup, work-up, purification, and characterization of the product. All quantitative data is

presented in structured tables, and a graphical representation of the experimental workflow is

provided.

Introduction
Dihydro-β-ionol, also known as 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol, is a valuable

fragrance and flavor compound with a woody and floral scent. It also serves as a key

intermediate in the synthesis of other important molecules in the fragrance industry. The Birch

reduction offers a powerful method for the synthesis of dihydro-β-ionol from the readily

available starting material, β-ionone. This reaction specifically reduces the enone system of β-

ionone to the corresponding allylic alcohol, dihydro-β-ionol. The procedure involves the use of

a dissolved alkali metal, typically sodium, in liquid ammonia in the presence of a proton donor.

Reaction Scheme

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3421568?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The overall reaction for the Birch reduction of β-ionone to dihydro-β-ionol is as follows:

Reactants: β-ionone, Sodium (Na), Liquid Ammonia (NH₃), Proton Source (e.g., H₂O or an

alcohol) Product: Dihydro-β-ionol

Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the product

is provided in the table below.

Property
β-ionone (Starting
Material)

Dihydro-β-ionol (Product)

IUPAC Name
4-(2,6,6-trimethylcyclohex-1-

en-1-yl)but-3-en-2-one

4-(2,6,6-trimethylcyclohex-1-

en-1-yl)butan-2-ol[1]

Molecular Formula C₁₃H₂₀O C₁₃H₂₄O[1]

Molecular Weight 192.30 g/mol 196.33 g/mol [1]

Appearance Pale yellow liquid
White solid with a woody

odour[1]

Boiling Point 126-128 °C at 12 mmHg 234 °C at 760 mmHg[1]

Melting Point Not applicable 38-40 °C[1]

Solubility
Soluble in most organic

solvents.

Soluble in common organic

solvents[1]

CAS Number 14901-07-6 3293-47-8[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of β-ionone

and dihydro-β-ionol.

Table 1: ¹H-NMR Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

β-ionone 7.26 d, J=16.3 Hz 1H CH=CHCO

6.09 d, J=16.3 Hz 1H CH=CHCO

2.29 s 3H COCH₃

2.01 t, J=6.2 Hz 2H CH₂-C=

1.70 s 3H C=C-CH₃

1.60 t, J=6.2 Hz 2H CH₂-CH₂-C=

1.45 sextet, J=6.2 Hz 2H
C(CH₃)₂-CH₂-

CH₂

1.01 s 6H C(CH₃)₂

Dihydro-β-ionol 3.82 m 1H CHOH

2.00 - 1.80 m 4H
CH₂-C= and

CH₂-CH(OH)

1.63 s 3H C=C-CH₃

1.55 - 1.40 m 4H
C(CH₃)₂-CH₂-

CH₂

1.20 d, J=6.2 Hz 3H CH(OH)CH₃

0.98 s 6H C(CH₃)₂

Table 2: ¹³C-NMR Data (CDCl₃, 100 MHz)

Compound Chemical Shift (δ, ppm)

β-ionone
198.3, 145.0, 136.1, 132.9, 129.8, 39.4, 34.1,

33.0, 28.6 (2C), 27.0, 21.6, 19.1

Dihydro-β-ionol
135.5, 128.2, 67.8, 40.0, 39.8, 35.0, 32.9, 28.8

(2C), 23.5, 21.7, 19.3
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Table 3: IR Data (thin film, cm⁻¹)

Compound Key Absorptions (cm⁻¹) Assignment

β-ionone
2960 (s), 1670 (s), 1610 (m),

1360 (m), 980 (m)

C-H stretch, C=O stretch

(conjugated), C=C stretch, C-H

bend, =C-H bend (trans)

Dihydro-β-ionol
3350 (br, s), 2960 (s), 1450

(m), 1375 (m), 1070 (m)

O-H stretch, C-H stretch, C-H

bend, C-H bend, C-O stretch

Experimental Protocol
This protocol is based on established procedures for Birch reductions and has been adapted

for the synthesis of dihydro-β-ionol from β-ionone.[2]

Materials and Equipment
Reagents:

β-ionone (97%)

Sodium metal, stored under mineral oil

Anhydrous liquid ammonia

Anhydrous tetrahydrofuran (THF) or diethyl ether

Proton source: Deionized water or absolute ethanol

Ammonium chloride (solid)

Diethyl ether (for extraction)

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Equipment:
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Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone

condenser, and a gas inlet/outlet

Low-temperature thermometer

Dry ice/acetone bath

Cannula for liquid transfer

Separatory funnel

Rotary evaporator

Apparatus for column chromatography (silica gel)

Procedure
Reaction Setup

Assemble a three-necked round-bottom flask with a magnetic stir bar, a dry ice/acetone

condenser, and a gas inlet. Ensure all glassware is thoroughly dried.

Place the flask in a dry ice/acetone bath to cool to approximately -78 °C.

Through the gas inlet, condense anhydrous liquid ammonia into the flask. For a reaction on a

26 mmol scale (approximately 5g of β-ionone), around 50-75 mL of liquid ammonia is

typically sufficient.

Reaction Execution

Once the desired volume of liquid ammonia is collected, add anhydrous THF or diethyl ether

(approximately 50 mL) to the flask with stirring.

In a separate, dry flask, prepare a solution of β-ionone (1.0 eq.) in the same anhydrous

solvent (e.g., 5.0 g, 26.0 mmol in 25 mL of THF).

To the stirred liquid ammonia solution, carefully add small, freshly cut pieces of sodium metal

(approx. 2.5-3.0 eq., e.g., 1.5 - 1.8 g, 65-78 mmol) until a persistent deep blue color is
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observed. This indicates the presence of solvated electrons.

Slowly add the solution of β-ionone to the sodium-ammonia solution over 15-20 minutes.

After the addition of β-ionone, add the proton source. If using water, add it dropwise (1.0 eq.,

e.g., 0.47 g, 26.0 mmol). If using ethanol, it can be added as a solution in the reaction

solvent.

Allow the reaction to stir at -78 °C for 1-2 hours. The disappearance of the blue color

indicates the consumption of the solvated electrons.

Work-up

Quench the reaction by the slow and careful addition of solid ammonium chloride in small

portions until the blue color, if any remains, is discharged.

Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-

ventilated fume hood.

To the remaining residue, add deionized water (e.g., 50 mL) and extract the aqueous layer

with diethyl ether (3 x 50 mL).

Combine the organic extracts and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel. A typical eluent

system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and

gradually increasing to 20%).

Collect the fractions containing the product (monitored by TLC) and concentrate them under

reduced pressure to afford pure dihydro-β-ionol.

Expected Yield: 70-80%
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Workflow Diagram
The following diagram illustrates the key steps in the synthesis of dihydro-β-ionol from β-ionone

via Birch reduction.

Reaction Setup Reaction Work-up Purification & Analysis

1. Assemble and cool
 a three-necked flask to -78 °C 2. Condense liquid ammonia 3. Add anhydrous THF/ether 4. Add sodium metal

 to form a blue solution 5. Add β-ionone solution 6. Add proton source
 (e.g., water) 7. Stir for 1-2 hours 8. Quench with NH₄Cl 9. Evaporate ammonia 10. Extract with diethyl ether 11. Wash with brine and dry 12. Concentrate in vacuo 13. Column chromatography 14. Characterize pure product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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